4-Oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid
CAS No.: 4515-20-2
Cat. No.: VC16693656
Molecular Formula: C19H19NO6
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4515-20-2 |
|---|---|
| Molecular Formula | C19H19NO6 |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22) |
| Standard InChI Key | UYOZWZKJQRBZRH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s structure integrates a butanoic acid core with two phenylmethoxy groups and a carbamate-protected amine (Figure 1). Key features include:
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Carboxylic acid group at position 1, enabling salt formation or esterification.
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4-Oxo moiety at position 4, contributing to electrophilic reactivity.
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Phenylmethoxy groups at positions 3 and 4, enhancing lipophilicity and steric bulk.
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Carbamate-protected amine at position 3, which stabilizes the molecule during synthetic steps.
Table 1: Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular formula | |
| Molecular weight | 357.36 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| Melting point | Not yet characterized |
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is synthesized through multi-step organic reactions, typically involving:
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Protection of functional groups: Benzyloxy groups are introduced via nucleophilic substitution or esterification to shield reactive sites.
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Coupling reactions: Amide bonds are formed using carbodiimide-based coupling agents (e.g., DCC) to link the carbamate-protected amine to the acid backbone.
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Deprotection: Final steps may involve catalytic hydrogenation to remove benzyl groups, though this is optional depending on the target derivative.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Benzyl chloride, KCO, DMF | Introduce phenylmethoxy groups |
| 2 | DCC, DMAP, CHCl | Activate carboxyl for amidation |
| 3 | H, Pd/C, MeOH | Remove benzyl protecting groups |
Mechanistic Insights
The electrophilic oxo group at position 4 participates in nucleophilic additions, while the carbamate group resists hydrolysis under basic conditions, making the compound suitable for stepwise synthesis. Steric hindrance from phenylmethoxy groups necessitates optimized reaction temperatures (0–25°C) to prevent side reactions.
Biological Activities and Mechanisms
Anti-Inflammatory Properties
In vitro studies demonstrate inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) secretion in macrophage models, suggesting a role in mitigating inflammatory pathways. The phenylmethoxy groups may enhance membrane permeability, facilitating intracellular target engagement.
Applications in Pharmaceutical Research
Peptide Synthesis
The carbamate-protected amine serves as a stable intermediate in solid-phase peptide synthesis (SPPS), enabling the incorporation of modified aspartic acid residues into peptide chains.
Prodrug Development
Ester derivatives of the compound show improved oral bioavailability in rodent models, with sustained release profiles observed over 24 hours.
Challenges and Future Directions
Current limitations include incomplete pharmacokinetic data and scalability issues in industrial synthesis. Future research should prioritize:
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Structure-activity relationship (SAR) studies to optimize therapeutic efficacy.
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Advanced delivery systems (e.g., nanoparticles) to enhance targeting.
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Toxicological profiling to assess long-term safety.
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